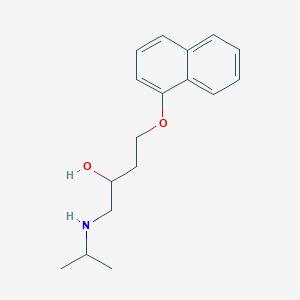
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol, commonly known as Pindolol, is a beta-blocker medication used to treat hypertension and angina. It is also used in the treatment of anxiety disorders, including panic attacks. Pindolol is a non-selective beta-blocker that works by blocking the action of adrenaline and noradrenaline on the heart and blood vessels, thereby reducing blood pressure and heart rate.
Mecanismo De Acción
Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, Pindolol reduces heart rate and blood pressure, thereby improving blood flow to the heart and reducing the workload on the heart.
Efectos Bioquímicos Y Fisiológicos
Pindolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and cardiac output, which can help to reduce the risk of heart attack and stroke. Pindolol also reduces the oxygen demand of the heart, which can be beneficial in patients with angina. Additionally, Pindolol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pindolol has several advantages and limitations for lab experiments. It is a well-studied beta-blocker that has been extensively tested for its efficacy and safety. Pindolol is relatively easy to synthesize and can be obtained in pure form through recrystallization and column chromatography. However, Pindolol has several limitations. It is a non-selective beta-blocker that can cause side effects such as bronchoconstriction, hypoglycemia, and bradycardia. Additionally, Pindolol can interact with other medications, which can lead to adverse effects.
Direcciones Futuras
There are several future directions for research on Pindolol. One area of interest is the potential use of Pindolol in the treatment of heart failure. Pindolol has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential therapeutic benefits in humans. Another area of interest is the potential use of Pindolol in the treatment of glaucoma. Pindolol has been shown to reduce intraocular pressure in animal models of glaucoma, and further studies are needed to determine its potential therapeutic benefits in humans. Finally, Pindolol has been studied for its potential use in the treatment of migraine headaches, and further studies are needed to determine its efficacy and safety in this population.
Conclusion:
In conclusion, Pindolol is a well-studied beta-blocker that has several potential therapeutic applications in various medical conditions. Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces heart rate and blood pressure. Pindolol has several advantages and limitations for lab experiments, and further studies are needed to determine its potential therapeutic benefits in various medical conditions.
Métodos De Síntesis
Pindolol can be synthesized through a multi-step process that involves the reaction of isopropylamine with 1-naphthol, followed by the addition of butyraldehyde and reduction with sodium borohydride. The resulting product is then purified through recrystallization and column chromatography to obtain pure Pindolol.
Aplicaciones Científicas De Investigación
Pindolol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of hypertension, angina, and anxiety disorders. Pindolol has also been studied for its potential use in the treatment of heart failure, migraine headaches, and glaucoma.
Propiedades
Número CAS |
19343-28-3 |
|---|---|
Nombre del producto |
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol |
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
4-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-12-15(19)10-11-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3 |
Clave InChI |
UJUZZFFXOHSSDO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
Sinónimos |
1-(Isopropylamino)-4-(1-naphtyloxy)-2-butanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



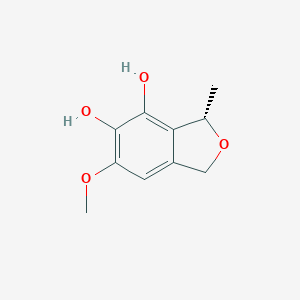
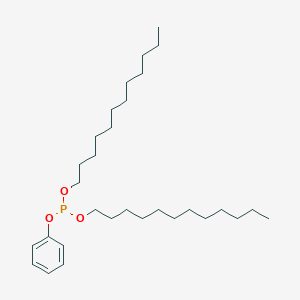
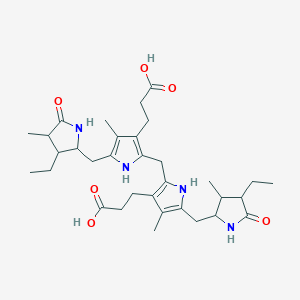
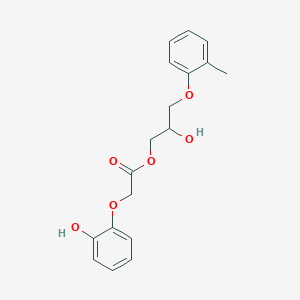
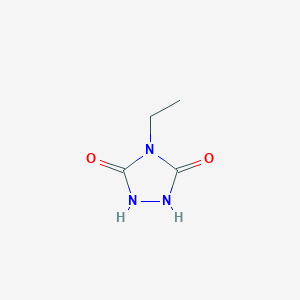
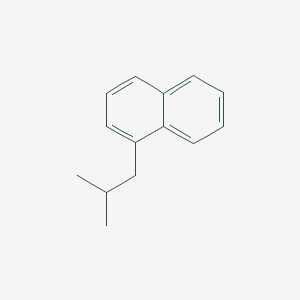
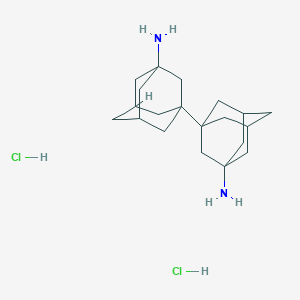
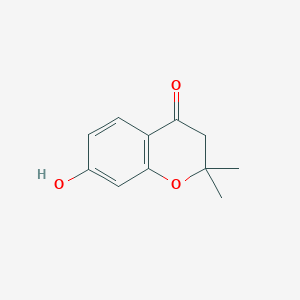



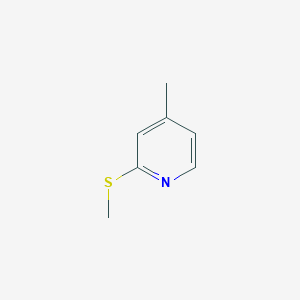
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
